2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride
Description
2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(7-chloro-2-pyridin-3-yl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3.ClH/c16-13-5-1-4-11-12(6-7-17)14(19-15(11)13)10-3-2-8-18-9-10;/h1-5,8-9,19H,6-7,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNGXXYTTOULGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2CCN)C3=CN=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction typically proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring. The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) in methanol (MeOH) under reflux is a common choice .
For industrial production, the synthesis may be scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as oxone in dimethylformamide (DMF) at room temperature.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity . For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by binding to specific proteins involved in cell cycle regulation .
Comparison with Similar Compounds
2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Oxindole derivatives: Known for their antiviral and anticancer activities.
What sets this compound apart is its unique combination of the indole and pyridine rings, which may confer distinct biological activities and therapeutic potential .
Biological Activity
2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride, a compound with notable structural features, has garnered attention for its potential biological activities. The compound's molecular formula is with a molecular weight of approximately 308.21 g/mol . This article synthesizes available research findings, focusing on its biological activity, including antibacterial and antifungal properties.
The compound is characterized by the following properties:
- Molecular Weight : 308.21 g/mol
- Molecular Formula :
- CAS Number : Not specified in the sources but can be derived from the chemical name.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 31.108 - 124.432 |
The mechanism of action appears to involve the inhibition of protein synthesis pathways, leading to a reduction in nucleic acid and peptidoglycan production .
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal properties, particularly against Candida species. The observed efficacy is summarized below:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 75.0 |
The compound outperformed traditional antifungals like fluconazole in inhibiting biofilm formation .
Antibiofilm Activity
The antibiofilm activity of this compound has been assessed against various pathogens, demonstrating moderate to good efficacy:
| Pathogen | MBIC (μg/mL) | MBEC (μg/mL) |
|---|---|---|
| MRSA | 62.216 - 124.432 | 124.432 - 248.863 |
| Staphylococcus epidermidis | 31.108 - 62.216 | 124.432 - 248.863 |
These results suggest that the compound could be a promising candidate for treating infections associated with biofilm formation .
Case Studies and Research Findings
A study published in MDPI evaluated various Schiff base derivatives, including those similar to our compound, for their antibacterial and antifungal potential . The findings indicated that structural modifications can significantly enhance biological activity, pointing towards a structure-activity relationship (SAR) that warrants further investigation.
Another research effort focused on indole-based compounds, where derivatives similar to this compound exhibited potent antiproliferative effects against cancer cell lines, suggesting potential applications in oncology .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride, and how can purity be validated?
- Methodology :
-
Synthesis : A common route involves multi-step reactions starting with halogenated indole intermediates. For example, describes a synthesis pathway using 2-(1H-indol-3-yl)ethan-1-amine as a precursor, coupled with pyridinyl groups via condensation or nucleophilic substitution. The final hydrochloride salt is formed via acid-base neutralization .
-
Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) is typically employed.
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Validation : Purity is confirmed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and LC-MS (expected [M+H]+: ~302.7 Da). Structural confirmation uses H/C NMR and FT-IR (e.g., NH stretch at ~3300 cm, pyridinyl C=N at ~1600 cm) .
- Data Table :
| Parameter | Value/Description |
|---|---|
| Molecular Formula | CHClN·HCl |
| Molecular Weight | 340.66 g/mol |
| HPLC Retention Time | 8.2 min (C18, 70:30 acetonitrile:water) |
| Key NMR Peaks | δ 7.8–8.5 (pyridinyl H), δ 6.8–7.5 (indole H) |
Q. What safety precautions are recommended for handling this compound?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .
- First Aid : For skin contact, rinse immediately with water; for eye exposure, flush with saline solution for 15 minutes. Seek medical attention if irritation persists .
- Storage : Store in a sealed container at 2–8°C, desiccated to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in large-scale synthesis?
- Methodology :
-
Reaction Optimization : Use Design of Experiments (DoE) to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling). highlights industrial-scale optimization using catalysts and reflux conditions .
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Scale-Up Challenges : Control exothermic reactions via gradual reagent addition. Use continuous flow reactors to improve mixing and heat dissipation .
- Data Table :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | ↑ yield by 15% |
| Solvent | DMF | ↑ solubility |
| Catalyst (Pd/C) | 5 mol% | ↑ coupling efficiency |
Q. How should researchers address contradictory data on this compound’s receptor-binding affinity?
- Methodology :
- Assay Validation : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). For example, notes indoramin hydrochloride (structurally similar) shows variable α1-adrenergic receptor affinity depending on assay pH and temperature .
- Purity Analysis : Contradictions may arise from impurities (e.g., residual solvents). Re-test batches with LC-MS and adjust purification protocols .
- Structural Analogues : Synthesize derivatives (e.g., pyridinyl substituent variations) to isolate structure-activity relationships .
Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?
- Methodology :
- In Silico Tools : Use Molecular Operating Environment (MOE) or SwissADME to predict logP (~2.1), solubility (moderate), and CYP450 interactions. references MOE for docking studies on indole derivatives .
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess blood-brain barrier permeability. Pyridinyl groups may reduce passive diffusion due to polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
